molecular formula C11H9ClN2O2 B2739140 1-[(4-Chlorophenyl)methyl]-1H-imidazole-2-carboxylic acid CAS No. 1401619-21-3

1-[(4-Chlorophenyl)methyl]-1H-imidazole-2-carboxylic acid

Cat. No.: B2739140
CAS No.: 1401619-21-3
M. Wt: 236.66
InChI Key: MBCZWUOWSQEHNA-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-1H-imidazole-2-carboxylic acid is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound features a chlorophenyl group attached to the imidazole ring, which imparts unique chemical and biological properties.

Scientific Research Applications

1-[(4-Chlorophenyl)methyl]-1H-imidazole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

If the compound is biologically active, the mechanism of action refers to how it exerts its effects at the molecular level. This could involve binding to a specific receptor, inhibiting an enzyme, or interacting with DNA .

Safety and Hazards

This involves examining the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) are a common source of this information .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorophenyl)methyl]-1H-imidazole-2-carboxylic acid typically involves the reaction of 4-chlorobenzyl chloride with imidazole-2-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Chlorophenyl)methyl]-1H-imidazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Comparison with Similar Compounds

  • 1-[(4-Bromophenyl)methyl]-1H-imidazole-2-carboxylic acid
  • 1-[(4-Fluorophenyl)methyl]-1H-imidazole-2-carboxylic acid
  • 1-[(4-Methylphenyl)methyl]-1H-imidazole-2-carboxylic acid

Comparison: 1-[(4-Chlorophenyl)methyl]-1H-imidazole-2-carboxylic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its bromine, fluorine, and methyl analogs, the chlorine atom provides a balance of electronic and steric effects, influencing the compound’s reactivity and interaction with biological targets.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]imidazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c12-9-3-1-8(2-4-9)7-14-6-5-13-10(14)11(15)16/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCZWUOWSQEHNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl 1-(4-chlorobenzyl)-1H-imidazole-2-carboxylate (7.28 g, 27.5 mmol), was dissolved in EtOH (10 mL) and 10% aq. NaOH (20 mL) and stirred at rt for 15 h. The solvent was then stripped off, water was added, and the solution acidified with HCl. The resulting precipitate was collected over a filter and washed with 1M HCl and dried to afford the title compound as a white powder without further characterization. (Yield: 6.506 g, 27.5 mmol, 100%)
Name
Ethyl 1-(4-chlorobenzyl)-1H-imidazole-2-carboxylate
Quantity
7.28 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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